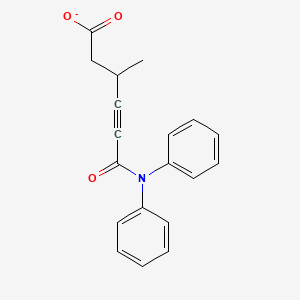
(R)-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diphenylamine with an appropriate alkyne and esterifying the resulting product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate would likely involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Aplicaciones Científicas De Investigación
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might have potential as bioactive compounds for pharmaceutical research.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and functional groups. For example, the aromatic rings might interact with proteins or enzymes, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylamine: A simpler compound with similar aromatic properties.
Phenylacetate: Shares the ester functional group but lacks the alkyne and diphenylamino components.
Propargyl acetate: Contains the alkyne and ester groups but lacks the aromatic rings.
Uniqueness
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is unique due to its combination of aromatic, alkyne, and ester functional groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.
Propiedades
Fórmula molecular |
C19H16NO3- |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
3-methyl-6-oxo-6-(N-phenylanilino)hex-4-ynoate |
InChI |
InChI=1S/C19H17NO3/c1-15(14-19(22)23)12-13-18(21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,14H2,1H3,(H,22,23)/p-1 |
Clave InChI |
YKBUKPMHKYCETC-UHFFFAOYSA-M |
SMILES canónico |
CC(CC(=O)[O-])C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
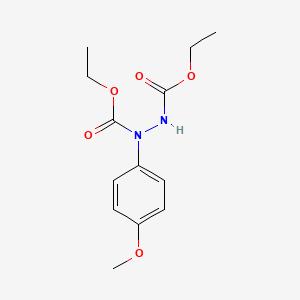
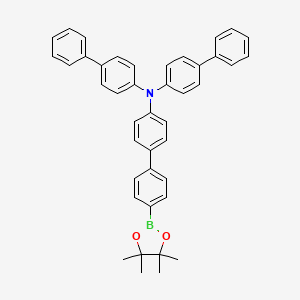
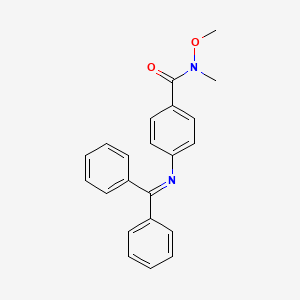
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)
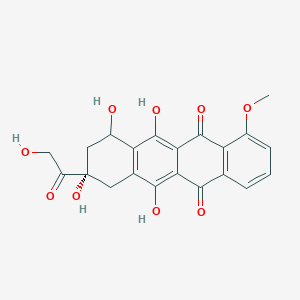
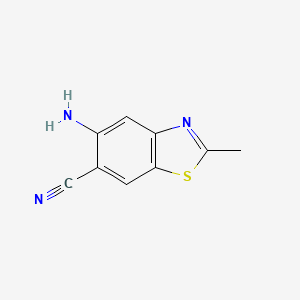
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
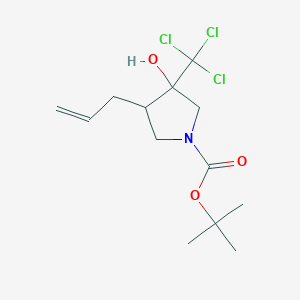
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
![N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)
